molecular formula C18H15NO3 B5043837 (2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3,4-dihydronaphthalen-1-one

(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3,4-dihydronaphthalen-1-one

Cat. No.: B5043837
M. Wt: 293.3 g/mol
InChI Key: YTAIJWSDTLMCTL-RAXLEYEMSA-N
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Description

(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3,4-dihydronaphthalen-1-one is a complex organic compound featuring a benzodioxole moiety linked to a dihydronaphthalenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3,4-dihydronaphthalen-1-one typically involves the condensation of 1,3-benzodioxole-5-amine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3,4-dihydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3,4-dihydronaphthalen-1-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable compound for further research.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3,4-dihydronaphthalen-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-ylamino)-1-(1,1’-biphenyl)-4-yl-1-propanone
  • 3-(1,3-benzodioxol-5-ylamino)-1-(4-methylphenyl)-1-propanone
  • 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile

Uniqueness

(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3,4-dihydronaphthalen-1-one stands out due to its unique combination of the benzodioxole and dihydronaphthalenone moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3,4-dihydronaphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-18-13(6-5-12-3-1-2-4-15(12)18)10-19-14-7-8-16-17(9-14)22-11-21-16/h1-4,7-10,19H,5-6,11H2/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAIJWSDTLMCTL-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CNC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C/NC2=CC3=C(C=C2)OCO3)/C(=O)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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